molecular formula C22H19ClO3 B1461952 Atovaquone-D4 CAS No. 1163294-17-4

Atovaquone-D4

Cat. No.: B1461952
CAS No.: 1163294-17-4
M. Wt: 370.9 g/mol
InChI Key: BSJMWHQBCZFXBR-IRYCTXJYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Atovaquone-D4 is a useful research compound. Its molecular formula is C22H19ClO3 and its molecular weight is 370.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[4-(4-chloro-2,3,5,6-tetradeuteriophenyl)cyclohexyl]-4-hydroxynaphthalene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClO3/c23-16-11-9-14(10-12-16)13-5-7-15(8-6-13)19-20(24)17-3-1-2-4-18(17)21(25)22(19)26/h1-4,9-13,15,24H,5-8H2/i9D,10D,11D,12D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSJMWHQBCZFXBR-IRYCTXJYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=CC=C(C=C2)Cl)C3=C(C4=CC=CC=C4C(=O)C3=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C2CCC(CC2)C3=C(C4=CC=CC=C4C(=O)C3=O)O)[2H])[2H])Cl)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Atovaquone-D4
Reactant of Route 2
Atovaquone-D4
Reactant of Route 3
Atovaquone-D4
Reactant of Route 4
Atovaquone-D4
Reactant of Route 5
Atovaquone-D4
Reactant of Route 6
Atovaquone-D4
Customer
Q & A

Q1: Why is the purity of Atovaquone-D4 critical in bioanalytical methods?

A: The purity of internal standards like this compound is crucial for accurate and reliable results in bioanalytical methods, particularly in liquid chromatography/tandem mass spectrometry (LC/MS/MS). [] Impurities, even in small amounts, can interfere with the analysis and compromise the method's validity.

Q2: What specific issue was encountered with this compound in the research, and how did it impact the bioanalytical method?

A: The research revealed a significant presence of Atovaquone-D5 to Atovaquone-D8 in the this compound reference standard. [] This contamination directly impacted the method validation process, as the isotopic purity of the this compound was considerably lower than stated on the certificate of analysis. This discrepancy necessitates recertification of the this compound to ensure accurate quantification in the bioanalytical assay.

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